chemical structure of Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
chemical structure of Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
An In-Depth Technical Guide to Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid (HFPO-TeA)
Introduction and Chemical Identity
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid, commonly referred to as Hexafluoropropylene oxide tetramer acid (HFPO-TeA), is an emerging perfluoroalkyl ether carboxylic acid (PFECA)[1]. Originally synthesized as a high-performance replacement for legacy perfluorooctanoic acid (PFOA) in fluoropolymer manufacturing, HFPO-TeA is an oligomer formed during the polymerization of hexafluoropropylene oxide[2][3].
Despite its design as a "safer" alternative, recent toxicological and environmental monitoring data reveal that HFPO-TeA is highly persistent, bioaccumulative, and exhibits potent binding affinities to critical human nuclear receptors[4][5]. This whitepaper synthesizes the chemical structure, analytical methodologies, and toxicological mechanisms of HFPO-TeA to provide a comprehensive resource for environmental scientists and drug development professionals.
Table 1: Physicochemical Identity of HFPO-TeA
| Property | Description |
| Chemical Name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid |
| Common Abbreviation | HFPO-TeA |
| CAS Registry Number | 65294-16-8[6] |
| Chemical Formula | C12HF23O5 |
| Molecular Class | Perfluoroalkyl ether carboxylic acid (PFECA) |
| Structural Features | Highly branched fluorinated carbon chain with three ether (CF-O-CF) linkages[7] |
Analytical Methodology: LC-MS/MS Detection Challenges
Accurate quantitation of HFPO-TeA in biological and environmental matrices is notoriously difficult. The primary analytical challenge stems from severe in-source fragmentation (ISF) during electrospray ionization (ESI)[7].
The Causality of ISF in HFPO-TeA: Unlike legacy perfluoroalkyl carboxylic acids (PFCAs) which yield stable deprotonated molecular ions [M−H]− , PFECAs contain highly labile ether bonds. During negative ESI, the ether bond (CF–O–CF) closest to the carboxylic head group cleaves almost instantaneously[7]. For HFPO-TeA, the fragmentation rate approaches 100%, resulting in a completely missing molecular ion in standard MS1 scans[7]. Consequently, analytical protocols must be specifically tuned to monitor the primary cleavage fragments rather than the intact parent mass to avoid false negatives.
Step-by-Step Protocol: Extraction and LC-HRMS/MS Quantitation
This self-validating protocol utilizes Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) coupled with High-Resolution Mass Spectrometry (HRMS) to isolate and quantify HFPO-TeA[7][8].
-
Sample Preparation & Spiking: Spike the aqueous or biological sample with a mass-labeled internal standard (e.g., 13C3 -HFPO-DA) to account for matrix effects and extraction recovery[5].
-
Solid-Phase Extraction (SPE):
-
Condition a WAX SPE cartridge with 0.1% NH4OH in methanol, followed by MS-grade water.
-
Load the sample at a flow rate of 1-2 mL/min. The anionic carboxylic head group of HFPO-TeA will bind to the positively charged sorbent.
-
Wash with 25 mM acetate buffer (pH 4) to remove neutral interferences.
-
Elute the target analytes using 4 mL of 0.5% methanolic ammonium hydroxide[8].
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in a 50:50 methanol:water solution[8].
-
Chromatographic Separation: Inject the extract onto a C18 Ultra-Performance Liquid Chromatography (UPLC) column. Utilize a gradient mobile phase of MS-grade water (with 2 mM ammonium acetate) and methanol.
-
HRMS Detection: Operate the mass spectrometer in negative ESI mode. Due to ISF, monitor the exact mass of the specific ether cleavage product ions and the [M−CO2]− -related fragments. Validate identification by matching the isotopic envelope to the theoretically predicted pattern for C12HF23O5 [8].
Step-by-step LC-HRMS/MS analytical workflow for HFPO-TeA extraction and quantification.
Toxicological Mechanisms: PPARα and FABP Pathways
While HFPO-TeA was introduced to mitigate the toxicity associated with PFOA, recent molecular and in vivo studies indicate that it may be a regrettable substitute. HFPO-TeA induces severe hepatotoxicity, lipid metabolism disruption, and developmental cardiotoxicity (observed as decreased right ventricular wall thickness and increased heart rate in embryonic models)[9].
The Causality of Enhanced Toxicity: The toxicity of PFAS compounds is heavily mediated by their ability to bind to human liver fatty acid-binding proteins (hL-FABP) and peroxisome proliferator-activated receptor alpha (PPARα)[4][10].
-
Chain Length & Hydrophobicity: Explainable machine learning models and molecular docking reveal that as the carbon chain length approaches C12 (as seen in HFPO-TeA), the molecular volume perfectly complements the hydrophobic binding pocket of PPARα[4].
-
Ether Linkages: The presence of ether oxygen atoms in the HFPO-TeA backbone increases its structural flexibility compared to the rigid alkyl chain of PFOA, allowing it to form highly stable conformational interactions with the receptor[4].
Consequently, HFPO-TeA exhibits a significantly stronger binding affinity to PPARα and estrogen receptors (ERα/ERβ) than legacy PFOA or its shorter-chain homologue, HFPO-DA (GenX)[4][11].
Table 2: Comparative Receptor Binding Affinities
| Compound | Chain Length | PPARα Affinity (S-score) | ERα-LBD Binding ( IC50 ) | Hepatotoxicity Potential |
| PFOA (Legacy) | C8 | Moderate | 469.5 μM[11] | High |
| HFPO-DA (GenX) | C6 | Low / Moderate | Weak[11] | Moderate |
| HFPO-TA (Trimer) | C9 | High | 190.1 μM[11] | Very High |
| HFPO-TeA (Tetramer) | C12 | Extremely High | 8.2 μM[11] | Severe |
Note: Lower IC50 values indicate stronger binding affinity.
Downstream Toxicological Cascade
Once HFPO-TeA binds to hL-FABP, it is transported into the nucleus where it acts as a potent PPARα agonist[10][12]. This activation upregulates downstream oxidative genes (such as ACOX1 and EHHADH), leading to an overproduction of reactive oxygen species (ROS)[9][12]. The resulting redox imbalance triggers hepatic steatosis, lipid droplet accumulation, and systemic oxidative injury[3][12].
Molecular mechanism of HFPO-TeA-induced toxicity via the FABP-PPARα signaling pathway.
Environmental Dynamics and Bioaccumulation
The structural characteristics that make HFPO-TeA a potent PPARα agonist also dictate its environmental behavior. Due to its larger molecular weight and higher hydrophobicity ( logKow ) compared to shorter-chain homologues, HFPO-TeA is preferentially sequestered in soils and sediments[5][13].
In agricultural models (e.g., Lactuca sativa), HFPO-TeA demonstrates high bioaccumulation in plant roots, where it binds strongly to the hydrophobic components of the cell wall[5]. Unlike shorter-chain PFECAs which easily translocate to plant shoots via the xylem, HFPO-TeA remains trapped in the root systems, posing a concentrated risk to soil-dwelling organisms and root-crop agricultural food webs[5]. Furthermore, it has been widely detected in estuarine food webs and coastal sea foams, confirming its persistence and trophic transfer capabilities[1].
References
- PERFLUORO(2,5,8-TRIMETHYL-3,6,9-TRIOXADECANOIC) ACID | 65294-16-8. ChemicalBook.
- Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid. Sigma-Aldrich.
- Hexafluoropropylene Oxide Oligomer Acids - NEW PRODUCTS. Wellington Laboratories.
- Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA). MDPI.
- Hexafluoropropylene oxide tetramer acid (HFPO-TeA)-induced developmental toxicities in chicken embryo: Peroxisome proliferator-activated receptor Alpha (PPARα) is involved. PubMed (NIH).
- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PMC (NIH).
- Elucidating Key Characteristics of PFAS Binding to Human Peroxisome Proliferator-Activated Receptor Alpha: An Explainable Machine Learning Approach. ACS Publications.
- Detection and Quantitation of Per- and Polyfluoroalkyl Substances in Sea Foam and the Corresponding Sea Water. ChemRxiv.
- Perfluoroalkyl Substances (PFAS) and Lipid Metabolism in Experimental Animal Models: A Scoping Review on the Mechanisms Behind the Induced Hepatotoxicity. PMC (NIH).
- Detection and Quantitation of Per- and Polyfluoroalkyl Substances in North Carolina Sea Foam and the Corresponding Sea Water. PMC (NIH).
- High-throughput protein target mapping enables accelerated bioactivity discovery for ToxCast and PFAS compounds. bioRxiv.
- Joerss, H et al. (2021): Per- and polyfluoroalkyl substances (PFASs) in surface sediments of the North and Baltic Seas in 2016/2017. PANGAEA.
- Comparative in Vitro and in Vivo Evaluation of the Estrogenic Effect of Hexafluoropropylene Oxide Homologues. ACS Publications.
- New Insights into the Accumulation, Transport, and Distribution Mechanisms of Hexafluoropropylene Oxide Homologues, Important Alternatives to Perfluorooctanoic Acid, in Lettuce (Lactuca sativa L.). ACS Publications.
Sources
- 1. Detection and Quantitation of Per- and Polyfluoroalkyl Substances in North Carolina Sea Foam and the Corresponding Sea Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. well-labs.com [well-labs.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PERFLUORO(2,5,8-TRIMETHYL-3,6,9-TRIOXADECANOIC) ACID | 65294-16-8 [chemicalbook.com]
- 7. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Hexafluoropropylene oxide tetramer acid (HFPO-TeA)-induced developmental toxicities in chicken embryo: Peroxisome proliferator-activated receptor Alpha (PPARα) is involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Perfluoroalkyl Substances (PFAS) and Lipid Metabolism in Experimental Animal Models: A Scoping Review on the Mechanisms Behind the Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Joerss, H et al. (2021): Per- and polyfluoroalkyl substances (PFASs) in surface sediments of the North and Baltic Seas in 2016/2017 [doi.pangaea.de]
